PQ1 Succinate
Overview
Description
PQ1 Succinate, also known as N1-[6-Methoxy-4-methyl-5-[3-(trifluoromethyl)phenoxy]-8-quinolinyl]-1,3-propanediamine butanedioic acid salt, is a gap junction enhancer . It acts by restoring Gap Junctional Intercellular Communication (GJIC) and increasing connexin expression in breast cancer cell lines while not affecting normal mammary cells .
Molecular Structure Analysis
The molecular structure of PQ1 Succinate can be found in databases like the RCSB PDB . The exact mass of PQ1 Succinate is 523.19 and its molecular weight is 523.509 .Physical And Chemical Properties Analysis
PQ1 Succinate is a white to brown powder . It is soluble in DMSO at 15 mg/mL to form a clear solution .Safety And Hazards
PQ1 Succinate may cause long-lasting harmful effects to aquatic life . It is advised to avoid release to the environment and dispose of contents/container to an approved waste disposal plant . Personal precautions include avoiding inhalation, contact with eyes and skin, and dust and aerosol formation .
Future Directions
While the future directions of PQ1 Succinate research are not explicitly mentioned in the search results, one study suggests that PQ1 Succinate might interact with various membrane and nuclear targets to enhance gap junctions, inhibit nucleoside transport, and block cytokinesis . This suggests potential future research directions in understanding these interactions and their implications in cancer treatment.
Relevant Papers One relevant paper is “Bioactivity and molecular targets of novel substituted quinolines in murine and human tumor cell lines in vitro” published in the International Journal of Oncology . The paper discusses the bioactivity of PQ1 Succinate and its potential as an antitumor drug .
properties
IUPAC Name |
butanedioic acid;N'-[6-methoxy-4-methyl-5-[3-(trifluoromethyl)phenoxy]quinolin-8-yl]propane-1,3-diamine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22F3N3O2.C4H6O4/c1-13-7-10-27-19-16(26-9-4-8-25)12-17(28-2)20(18(13)19)29-15-6-3-5-14(11-15)21(22,23)24;5-3(6)1-2-4(7)8/h3,5-7,10-12,26H,4,8-9,25H2,1-2H3;1-2H2,(H,5,6)(H,7,8) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XFEIMRMBZQODRY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=C(C=C(C2=NC=C1)NCCCN)OC)OC3=CC=CC(=C3)C(F)(F)F.C(CC(=O)O)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H28F3N3O6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
523.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
PQ1 Succinate |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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